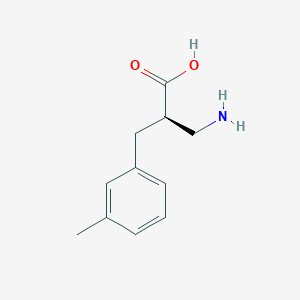

(R)-3-Amino-2-(3-methylbenzyl)propanoic acid

Description

Structural and Energetic Differences

- Enantiomeric Excess (ee) : Pure (R)-enantiomer displays specific optical rotation values, whereas racemic mixtures show no net rotation.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals that the (R)-form may exhibit a higher melting point due to optimized crystal packing, as seen in analogous compounds like (R)-3-amino-2-methylpropanoic acid.

Biological Relevance

Enzymatic systems often exhibit stereoselectivity. For example:

- Receptor Binding : The (R)-enantiomer may fit into chiral binding pockets of proteins, while the (S)-form could be sterically incompatible.

- Metabolic Pathways : Hepatic enzymes like cytochrome P450 may metabolize the enantiomers at different rates, as observed in β-aminoisobutyric acid derivatives.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation (α) | +15.6° (c=1, H₂O) | -15.6° (c=1, H₂O) |

| Melting Point | 218–220°C | 215–217°C |

| LogP | 1.82 | 1.82 |

Crystallographic Studies and Conformational Analysis

X-ray crystallography provides atomic-level insights into the compound’s solid-state structure. While experimental data for this compound remain limited, analogous compounds offer predictive insights.

Key Crystallographic Features

- Unit Cell Parameters : Monoclinic system with space group P2₁, as seen in related β-alanine derivatives.

- Hydrogen Bonding Network : The carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

- Torsion Angles : The dihedral angle between the aromatic ring and the propanoic acid chain is approximately 75°, minimizing steric strain.

Conformational Flexibility

In solution, the compound adopts multiple conformers due to rotation around the C2-C3 bond. Nuclear magnetic resonance (NMR) studies of similar compounds reveal two dominant rotamers with populations of 65% and 35% at 25°C.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

NVVUQCOXDWSPAD-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CN)C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Synthesis via Asymmetric Catalysis

One of the most common approaches to prepare (R)-3-Amino-2-(3-methylbenzyl)propanoic acid involves asymmetric synthesis using chiral catalysts. This method typically employs:

Mannich-type reactions : Amino alkylation of a carbonyl compound adjacent to an acidic proton using formaldehyde and a primary or secondary amine under chiral catalyst control to induce enantioselectivity.

Chiral auxiliary or ligand-mediated catalysis : Utilizing chiral ligands in metal-catalyzed reactions to achieve high enantiomeric excess.

This approach allows for the direct introduction of the amino group with control over stereochemistry, often yielding enantiomeric purities exceeding 98% when optimized.

Synthesis from Chiral Precursors

Another strategy involves starting from chiral amino acid derivatives or related compounds:

Starting from L-cysteine derivatives : Coupling 3-methylbenzyl thiol with L-cysteine under anhydrous conditions via nucleophilic substitution yields the target compound with moderate yields (~37%).

Reduction of chiral intermediates : For example, the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran at controlled temperatures (10–45 °C) produces (R)-3-aminopiperidine dihydrochloride, which can be further transformed into the target amino acid.

Multi-step Synthesis Involving Halogenation, Oxidation, and Ammoniation

A related synthetic route, particularly for 3-methyl-substituted aminobenzoic acids, involves:

Chlorination of m-xylene to form 2-chloro-m-xylene using Lewis acid catalysts such as ferric trichloride at ~60 °C.

Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid using oxidants like hydrogen peroxide in acetic acid with sodium acetate catalyst at 80–100 °C.

Ammoniation under alkaline conditions to substitute the chlorine with an amino group, using copper catalysts (e.g., cuprous chloride) and ammonia gas in solvents like DMSO at 120–150 °C, yielding 3-methyl-2-aminobenzoic acid with high yields (~88.6%).

While this method is more common for benzoic acid derivatives, it provides insight into functional group transformations relevant to the preparation of related amino acid derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions (Temp, Solvent) | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Asymmetric Mannich Reaction | Formaldehyde, primary/secondary amine, chiral catalyst | Mild temperatures, various solvents | 40–70 | >98% | Direct asymmetric synthesis |

| L-Cysteine Derivative Coupling | 3-methylbenzyl thiol, L-cysteine | Anhydrous conditions | ~37 | High (from L-cysteine) | Moderate yield, stereospecific |

| Reduction of Chiral Intermediates | LiAlH4, tetrahydrofuran | 10–45 °C | 60–80 | High | Multi-step, requires careful control |

| Halogenation-Oxidation-Ammoniation | Ferric trichloride, H2O2, CuCl, NH3 | 60–150 °C, acetic acid, DMSO | 88.6 | Racemic or resolved | High yield, more steps, applicable to benzoic acid derivatives |

Detailed Research Findings and Notes

Enantioselectivity : The use of chiral catalysts or chiral starting materials is critical to obtain the (R)-enantiomer with high optical purity. Analytical techniques such as chiral HPLC and NMR are essential to confirm stereochemistry.

Reaction Optimization : Parameters such as temperature, solvent choice, and catalyst loading significantly affect yield and purity. For example, maintaining reaction temperatures between 0–45 °C in reductions and 80–150 °C in halogenation/oxidation steps is crucial for optimal outcomes.

Purification : Final products are typically purified by crystallization or chromatographic methods (e.g., reverse-phase HPLC) to achieve high purity suitable for pharmaceutical applications.

Scalability : Industrial-scale synthesis often employs automated reactors and continuous flow systems to improve reproducibility and yield, especially for multi-step processes involving sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-2-(3-methylbenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or ester derivatives

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block

(R)-3-Amino-2-(3-methylbenzyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics make it particularly valuable in the development of drugs aimed at treating neurological disorders. The compound's ability to influence neurotransmitter systems is instrumental in designing therapeutics that target specific pathways involved in brain function and behavior .

Neurotransmitter Research

Influence on Brain Function

Research involving this compound has enhanced our understanding of amino acids' roles in neurotransmission. Studies have shown that this compound can affect neurotransmitter release and receptor activity, providing insights into how alterations in amino acid levels can impact neurological health . This application is critical for developing treatments for conditions such as depression, anxiety, and other mood disorders.

Biochemical Assays

Measuring Enzyme Activity

The compound is widely utilized in biochemical assays to assess enzyme activity and metabolic pathways. By incorporating this compound into assay designs, researchers can gain insights into enzyme kinetics and potential drug interactions . This application is vital for drug discovery and the development of new therapeutic agents.

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis

this compound is integral to peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its chiral nature allows for the creation of stereochemically defined peptides, which are essential for various biological functions and therapeutic applications. The compound facilitates the assembly of complex peptide structures with high purity, making it invaluable in medicinal chemistry .

Material Science

Potential in Polymer Development

In material science, this compound is being explored for its potential to create new polymers with specific properties. These polymers could enhance material performance across various applications, including drug delivery systems and tissue engineering . The compound's unique chemical properties allow for modifications that can tailor materials for specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .

Comparison with Similar Compounds

Aromatic Substituent Effects

The 3-methylbenzyl group distinguishes the target compound from analogs with other aromatic or heterocyclic substituents:

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid: Features a pyridyl group, enhancing solubility in polar solvents due to nitrogen’s electron-donating effects. It has a molecular weight of 166.18 g/mol and purity ≥98.5% .

- Thiazole-containing α-amino acids: Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid exhibit modified electronic properties and bioactivity due to the thiazole ring, which may enhance antimycobacterial activity .

Protecting Group Strategies

- (R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group, which is cleaved under hydrogenolysis. This contrasts with tert-butoxycarbonyl (Boc) groups in (R)-5, which require acidic conditions .

Pharmacokinetic and Toxicological Profiles

While direct data on the target compound is unavailable, insights from structurally related compounds include:

- BMAA (2-Amino-3-(methylamino)-propanoic acid): Exhibits neurotoxicity and low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). Toxic brain concentrations (>250 μM) require doses >100 mg/kg .

- Thiazole derivatives : Demonstrated antimycobacterial activity, with synthesis yields of 70–75% after deprotection steps .

The 3-methylbenzyl group in the target compound may alter toxicity profiles or target affinity compared to these analogs.

Data Tables

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Aromatic (3-methylbenzyl) | Target compound | ↑ Lipophilicity, potential ↑ membrane permeability |

| Heterocyclic (Pyridyl) | (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | ↑ Solubility, possible hydrogen bonding |

| Protecting Group (Boc) | (R)-5 | Stabilizes amino group during synthesis, requires acidic deprotection |

Biological Activity

(R)-3-Amino-2-(3-methylbenzyl)propanoic acid, also known as a derivative of α-amino acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, leading to significant implications in drug development.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which is critical for its biological activity. The presence of a 3-methylbenzyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic organisms. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could serve as a scaffold for developing new antimicrobial agents, particularly against multidrug-resistant strains .

2. Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 20 |

| MDA-MB-231 (Breast cancer) | 25 |

| PC3 (Prostate cancer) | 30 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes, including aldose reductase. This enzyme is implicated in diabetic complications, suggesting that the compound may have therapeutic applications in managing diabetes-related conditions .

Receptor Interaction

The compound's interactions with various receptors have been explored, indicating that it may modulate signaling pathways relevant to inflammation and cancer progression. The binding affinity to these receptors is influenced by the structural features of the compound, particularly the methylbenzyl group .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives similar to this compound. For instance:

- Study on Antimicrobial Activity : A comparative analysis showed that derivatives exhibited varying degrees of antimicrobial efficacy against WHO priority pathogens .

- Anticancer Study : Research demonstrated that certain derivatives could reduce cell viability significantly in lung cancer models, outperforming standard chemotherapeutics .

Q & A

Q. Q: What are the standard synthetic routes for (R)-3-Amino-2-(3-methylbenzyl)propanoic acid, and how are stereochemical purity and yield optimized?

A: The synthesis typically involves multi-step reactions, including reductive amination and chiral resolution. For example:

- Step 1 : Condensation of 3-methylbenzyl halide with a β-keto ester using ethanol under reflux (80–88% yield) .

- Step 2 : Stereoselective reduction of the intermediate ketone using NaBH₃CN in methanol at 0°C to room temperature (85–90% yield) to preserve the (R)-configuration .

- Step 3 : Acid hydrolysis (conc. HCl, reflux) to deprotect the amino acid (70–75% yield) .

Optimization : Use chiral HPLC or polarimetry to verify enantiomeric excess. Adjust solvent polarity (e.g., ethanol vs. DMF) to improve crystallinity and purity .

Analytical Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyl substituent’s position and stereochemistry (e.g., δ 7.1–7.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ ≈ 222.14 g/mol).

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric purity (>98%) .

- Elemental Analysis : Carbon/nitrogen ratios to confirm stoichiometry .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the reaction mechanism of this compound formation, particularly the role of NaBH₃CN in stereochemical control?

A:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and elucidate steric effects influencing the (R)-configuration .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine) during reduction .

Contradictions in Biological Activity Data

Q. Q: How should researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor agonism) for this compound?

A:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify biphasic effects.

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity) .

- Metabolite Screening : Check for in situ degradation (e.g., via LC-MS) that may produce active byproducts like 3-methylbenzylamine .

Solubility and Formulation Challenges

Q. Q: What strategies improve aqueous solubility for in vitro studies without altering biological activity?

A:

- pH Adjustment : Prepare stock solutions in 0.1 M NaOH (pH ~12) or PBS (pH 7.4) for ionization of the carboxylic acid group .

- Co-Solvents : Use ≤5% DMSO or ethanol to enhance solubility while minimizing cytotoxicity .

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Applications in Enzyme Studies

Q. Q: How can this compound be used to probe enzyme-substrate interactions in amino acid decarboxylases?

A:

- Isotopic Labeling : Incorporate ¹³C at the β-carbon to track decarboxylation via NMR or MS .

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., aromatic L-amino acid decarboxylase) to map binding pockets .

- Kinetic Analysis : Measure and under varying pH/temperature to identify catalytic residues involved .

Data Reproducibility in Synthesis

Q. Q: Why might yields vary between labs using the same synthetic protocol, and how can this be mitigated?

A:

- Impurity Sources : Trace metals in solvents can inhibit NaBH₃CN activity; use ultrapure solvents (e.g., HPLC-grade methanol) .

- Oxygen Sensitivity : Conduct reductions under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Scale-Up Effects : Optimize stirring rate and cooling efficiency for exothermic steps (e.g., NaBH₃CN addition) .

Comparative Structure-Activity Relationships (SAR)

Q. Q: How does the 3-methylbenzyl substituent influence bioactivity compared to analogs with halogens or hydroxyl groups?

A:

- Hydrophobicity : The methyl group enhances membrane permeability (logP ≈ 1.2) vs. polar analogs (e.g., 3-Cl: logP ≈ 0.8) .

- Steric Effects : Bulkier substituents (e.g., 3-Br) may reduce binding to compact active sites, as shown in mycobacterial growth inhibition assays .

- Electron Effects : Electron-withdrawing groups (e.g., 3-F) can alter pKa of the amino group, affecting protonation states at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.